molecular formula C9H10F3N3O3 B2856263 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid CAS No. 2155856-05-4

2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid

Cat. No. B2856263
M. Wt: 265.192
InChI Key: SXRQVUVAQSHJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid” is a chemical compound with the molecular formula C9H10F3N3O31. It has a molecular weight of 265.19 g/mol12. The compound is typically stored at a temperature of 4°C2.



Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid”, often involves complex organic reactions3. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate3.



Molecular Structure Analysis

The InChI code for “2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid” is 1S/C7H9N3O.C2HF3O2/c1-2-9-7(10-3-1)11-6-4-8-5-6;3-2(4,5)1(6)7/h1-3,6,8H,4-5H2; (H,6,7)2. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid” are not readily available in the literature. However, pyrimidine derivatives are known to participate in a variety of chemical reactions, including oxidative annulation, dehydrogenation, and cyclization3.



Physical And Chemical Properties Analysis

“2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid” is a powder at room temperature2. Its exact physical and chemical properties, such as melting point, boiling point, and density, are not readily available in the literature5.


Future Directions

The future directions for research on “2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields, such as medicinal chemistry and drug discovery. Given the biological activity of many pyrimidine derivatives, these compounds may have potential as therapeutic agents4.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-(azetidin-3-yl)-1H-pyrimidin-6-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.C2HF3O2/c11-6-1-2-9-7(10-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,9,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRQVUVAQSHJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)pyrimidin-4-ol 2,2,2-trifluoroacetate

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